2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one
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Overview
Description
2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research This compound features a unique structure that includes a methoxyphenyl group, a methyloxazolyl group, a pyridinyl group, and a pyrimidinone core
Preparation Methods
The synthesis of 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling through a thioether linkage.
Oxazole Synthesis: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Pyrimidine Synthesis: The pyrimidine core is often prepared through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling Reaction: The final step involves the coupling of the oxazole and pyrimidine intermediates through a thioether linkage, typically using a thiol reagent under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one include other heterocyclic compounds with similar structural motifs, such as:
2-(4-methoxyphenyl)-5-methyloxazole: Shares the oxazole and methoxyphenyl groups.
6-(pyridin-3-yl)pyrimidin-4(3H)-one: Shares the pyridinyl and pyrimidinone core.
Thioether-linked heterocycles: Compounds with similar thioether linkages between heterocyclic rings.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-18(23-20(28-13)14-5-7-16(27-2)8-6-14)12-29-21-24-17(10-19(26)25-21)15-4-3-9-22-11-15/h3-11H,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKIRQWQZQNUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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